Dibenzyl hydrazine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dibenzyl hydrazine-1,2-dicarboxylate and related compounds involves various chemical reactions, including condensation and hydrazination. A notable example includes the synthesis of N,N'-di(2-hydroxybenzylidene)hydrazine, where specific characterization techniques such as X-ray crystallography are employed to confirm the structure of synthesized compounds (Saeed, Rashid, & Mohamed, 2017). Another approach detailed the transformation of hydrazinecarboxamide derivatives through C-demethylation and amino shifts, highlighting the versatility of hydrazine-based syntheses (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).
Molecular Structure Analysis
Investigations into the molecular structure of compounds related to dibenzyl hydrazine-1,2-dicarboxylate reveal intricate details about their spatial configuration. For instance, N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine demonstrates significant hydrogen bonding interactions, which are crucial for understanding the compound's stability and reactivity (Tunç, Tezcan, Saǧlam, & Dilek, 2014).
Chemical Reactions and Properties
Chemical reactions involving dibenzyl hydrazine-1,2-dicarboxylate derivatives, such as intramolecular amination, highlight the compound's reactivity and potential for creating diverse molecular architectures. For example, the efficient synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines showcases the compound's versatility in organic synthesis (Esmaeili-Marandi, Saeedi, Mahdavi, Yavari, Foroumadi, & Shafiee, 2014).
Physical Properties Analysis
Studies on related compounds provide insights into their physical properties, such as crystalline structure and thermal stability, essential for practical applications. The physical properties of these compounds can be inferred from detailed crystallographic studies and spectroscopic analyses, which help in understanding their stability and potential uses.
Chemical Properties Analysis
The chemical properties of dibenzyl hydrazine-1,2-dicarboxylate derivatives, including reactivity patterns and functional group transformations, are critical for their application in synthetic chemistry. The reductive cleavage of N-N bonds in dibenzyl-1-alkylhydrazine-1,2-dicarboxylates, for example, reveals important aspects of their chemical behavior and potential for generating novel compounds (Dey, Gadakh, Ahuja, Kamble, & Sudalai, 2016).
Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis and Biological Evaluation : Dibenzyl hydrazine-1,2-dicarboxylate derivatives, such as 2-dibenzyl amino 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles, are synthesized from dibenzyl amine. These compounds have been tested against various types of bacteria, indicating potential applications in antimicrobial studies (Daoud & Ismmaeel, 2013).
Cleavage Reactions : Dibenzyl hydrazine-1,2-dicarboxylate compounds are involved in ring cleavage reactions, such as those observed with 5-Arylidene-3-phenyl-2,4-thiazolidinediones. These reactions provide insights into chemical reaction mechanisms and the synthesis of new compounds (Raouf, Omar, & Habashy, 1973).
Synthesis of Biologically Active Compounds : N,N'-di(2-hydroxybenzylidene)hydrazine, a derivative of dibenzyl hydrazine-1,2-dicarboxylate, has been synthesized and characterized by X-ray crystallography, indicating its significance in the study of molecular structures and potential pharmaceutical applications (Saeed, Rashid, & Mohamed, 2017).
Unexpected Chemical Reactions : Studies have reported unexpected reactions involving dibenzyl hydrazine-1,2-dicarboxylate compounds, leading to the formation of new chemical entities such as benzalazine. Such findings are significant for understanding reaction mechanisms and developing novel synthetic pathways (Rozentsveig, Popov, Kondrashov, & Levkovskaya, 2009).
Biochemical and Pharmacological Studies
Enzyme Inhibition : Compounds derived from dibenzyl hydrazine-1,2-dicarboxylate have been studied for their ability to inhibit enzymes like decarboxylase of aromatic amino acids. This research is crucial for understanding biochemical pathways and developing therapeutic agents (Burkard, Gey, & Pletscher, 1964).
Reductive Cleavage in Pharmaceutical Synthesis : Palladium-catalyzed reductive cleavage of dibenzyl-1-alkylhydrazine-1,2-dicarboxylates has been employed in the synthesis of pharmaceutical compounds like (R)-sitagliptin, highlighting its role in drug development (Dey, Gadakh, Ahuja, Kamble, & Sudalai, 2016).
Fluorescent Chemosensor Development : Derivatives of dibenzyl hydrazine-1,2-dicarboxylate, such as Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide, have been used in the development of fluorescent chemosensors for metal ions. This application is significant in analytical chemistry and environmental monitoring (Hoque, Islam, Khan, Ghosh, Sekh, Hussain, & Alam, 2022).
properties
IUPAC Name |
benzyl N-(phenylmethoxycarbonylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMRBONTZTXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277669 | |
Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl hydrazine-1,2-dicarboxylate | |
CAS RN |
5394-50-3 | |
Record name | 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3457 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5394-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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